2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
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Overview
Description
2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine is an organic compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group attached to a naphthalene ring, and an ethanamine side chain. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and 2-fluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(naphthalen-2-yl)ethan-1-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1-(6-Methoxynaphthalen-2-yl)ethan-1-ol: Contains a hydroxyl group instead of an amine, leading to different biological activity.
2-(2-methoxynaphthalen-1-yl)ethan-1-amine: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
Uniqueness
2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine is unique due to the presence of both a fluorine atom and a methoxy group on the naphthalene ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and unique reactivity in chemical reactions .
Properties
Molecular Formula |
C13H14FNO |
---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
2-fluoro-1-(6-methoxynaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C13H14FNO/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,13H,8,15H2,1H3 |
InChI Key |
GMVDNNZWXAXABK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(CF)N |
Origin of Product |
United States |
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